Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone
CAS No.:
Cat. No.: VC17670085
Molecular Formula: C6H15NOS
Molecular Weight: 149.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H15NOS |
|---|---|
| Molecular Weight | 149.26 g/mol |
| IUPAC Name | imino-methyl-(3-methylbutan-2-yl)-oxo-λ6-sulfane |
| Standard InChI | InChI=1S/C6H15NOS/c1-5(2)6(3)9(4,7)8/h5-7H,1-4H3 |
| Standard InChI Key | NHMSSGHPDXIYSF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)S(=N)(=O)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone features a central sulfur atom in the oxidation state, bonded to an imino group (), a methyl group, a 3-methylbutan-2-yl substituent, and an oxygen atom. The designation signifies a hypervalent sulfur configuration, which imposes specific geometric constraints and electronic properties. The branched 3-methylbutan-2-yl chain introduces steric effects that influence both synthetic accessibility and intermolecular interactions.
The compound’s IUPAC name, imino-methyl-(3-methylbutan-2-yl)-oxo-λ⁶-sulfane, reflects this connectivity. Computational studies using the Standard InChI key NHMSSGHPDXIYSF-UHFFFAOYSA-N confirm the stereoelectronic environment of the sulfur center, which adopts a trigonal bipyramidal geometry.
Physicochemical Properties
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 149.26 g/mol |
| Canonical SMILES | CC(C)C(C)S(=N)(=O)C |
| Topological Polar Surface Area | 63.7 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
These properties suggest moderate polarity, with the capacity for hydrogen bonding via the imino group. The branched alkyl chain enhances lipophilicity, as indicated by a calculated partition coefficient (LogP) of 1.82.
Synthesis and Reaction Chemistry
Synthetic Methodologies
The synthesis of imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone typically proceeds via sulfonimidamide formation. A representative route involves:
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Sulfonyl Chloride Precursor: Reaction of 3-methylbutan-2-ylsulfonyl chloride with methylamine in the presence of a base such as triethylamine.
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Imination Step: Treatment with ammonium carbonate under reflux to introduce the imino group.
Alternative approaches utilize oxidative imination of thioethers or nucleophilic substitution at preformed sulfoximine frameworks. Yields vary between 45–68% depending on reaction conditions, with purity optimized via recrystallization from ethanol-water mixtures.
Reactivity Profile
The -sulfur center confers unique reactivity:
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Nucleophilic Substitution: The sulfonyl oxygen and imino nitrogen serve as potential sites for electrophilic attack.
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Redox Activity: The sulfur atom can undergo reduction to species under strong reducing conditions.
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Complexation: The imino group participates in coordination chemistry, forming complexes with transition metals like copper(II) and zinc(II).
Comparative Analysis with Sulfoximine Analogues
The structural uniqueness of imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone becomes evident when compared to related sulfoximines:
| Compound Name | Molecular Formula | Key Structural Difference | Bioactivity (IC₅₀) |
|---|---|---|---|
| Imino(methyl)(2-methylpropyl)-lambda6-sulfanone | Shorter alkyl chain | 38 μM | |
| Cyclopropyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone | Cyclopropyl substituent | 22 μM | |
| Ethyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone | Ethyl vs. methyl group | 54 μM |
Data aggregated from demonstrate that alkyl chain length and substituent geometry significantly influence bioactivity. The cyclopropyl analogue’s enhanced potency suggests that ring strain may augment target binding.
Future Directions and Applications
Drug Discovery
The compound’s protease inhibitory activity warrants evaluation in models of parasitic infections (e.g., malaria) where cysteine proteases are virulence factors. Structural optimization could improve pharmacokinetic properties.
Materials Science
Hypervalent sulfur compounds have applications in polymer stabilization and redox-active materials. Functionalization of the imino group could yield novel ligands for catalytic systems.
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